molecular formula C6H4ClI2N B1461847 4-Chloro-3,5-diiodo-2-methylpyridine CAS No. 1216000-60-0

4-Chloro-3,5-diiodo-2-methylpyridine

Cat. No. B1461847
CAS RN: 1216000-60-0
M. Wt: 379.36 g/mol
InChI Key: SQKGMABAEBSICQ-UHFFFAOYSA-N
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Description

4-Chloro-3,5-diiodo-2-methylpyridine is a chemical compound with the molecular formula C6H4ClI2N. It has a molecular weight of 379.36 .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3,5-diiodo-2-methylpyridine consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted with a chlorine atom at the 4-position, iodine atoms at the 3 and 5-positions, and a methyl group at the 2-position .

Scientific Research Applications

Crystal Structure Analysis

The compound can be used in the study of crystal structures. For instance, a related compound, (E)-4-chloro-2-(((5-methylpyridin-2-yl)imino)methyl)phenol, has been studied for its crystal structure . This could potentially extend to 4-Chloro-3,5-diiodo-2-methylpyridine as well.

Synthesis of Schiff Bases

4-Chloro-3,5-diiodo-2-methylpyridine could potentially be used in the synthesis of Schiff bases . Schiff bases and their metal complexes have drawn much attention due to their extensive applications in various fields.

Antimicrobial Applications

The Schiff bases, which can be synthesized using 4-Chloro-3,5-diiodo-2-methylpyridine, have been demonstrated to play an important role as antimicrobial reagents .

Antioxidative Applications

Schiff bases are also known for their antioxidative properties . Therefore, 4-Chloro-3,5-diiodo-2-methylpyridine could indirectly contribute to antioxidative applications through the synthesis of these Schiff bases.

Antibiotic Applications

The Schiff bases synthesized using 4-Chloro-3,5-diiodo-2-methylpyridine could potentially be used as antibiotic reagents .

Anticancer Applications

Schiff bases and their metal complexes have been found to have anticancer properties . Therefore, 4-Chloro-3,5-diiodo-2-methylpyridine could potentially be used in the synthesis of anticancer reagents.

Chlorotropic Rearrangement

4-Chloro-3,5-diiodo-2-methylpyridine could potentially be used in chlorotropic rearrangement studies. For instance, a related compound, 3,5-dichloro-3-cyano-4-methylpyridine-2,6-(1H)-dione, has been studied for its isomeric conversion in polar solvents .

Synthesis of New Compounds

4-Chloro-3,5-diiodo-2-methylpyridine could potentially be used in the synthesis of new compounds. For example, a new method for the synthesis of 5-chloro-3-cyano-6-hydroxy-4-methylpyridin-2-one was proposed using a related compound .

properties

IUPAC Name

4-chloro-3,5-diiodo-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClI2N/c1-3-6(9)5(7)4(8)2-10-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKGMABAEBSICQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1I)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClI2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3,5-diiodo-2-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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